![molecular formula C16H23FN2O2S B2716139 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane CAS No. 2320379-23-3](/img/structure/B2716139.png)
1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane
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Description
1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane is a chemical compound that has been used in scientific research for various purposes.
Scientific Research Applications
Synthesis and Chemical Properties
- 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane and related compounds are synthesized through multicomponent reactions and subsequent intramolecular nucleophilic substitutions. For example, a study by Banfi et al. (2007) utilized a Ugi multicomponent reaction followed by Mitsunobu cyclization to synthesize 1-sulfonyl 1,4-diazepan-5-ones in high yield (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Application in Organic Synthesis
- Compounds like 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane are used in stereoselective synthesis processes. Shibue & Fukuda (2014) described a method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, highlighting the role of such compounds in precise organic synthesis (Shibue & Fukuda, 2014).
Electrophilic Fluorination
- The compound is also relevant in the context of electrophilic fluorination. Banks et al. (1996) discussed the synthesis of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, a class of electrophilic fluorinating agents (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1996).
Catalytic Applications
- In the field of catalysis, compounds with similar structures have been utilized as catalysts. Goli-Jolodar, Shirini, & Seddighi (2016) introduced a novel N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives (Goli-Jolodar, Shirini, & Seddighi, 2016).
Structural and Mechanistic Studies
- Research has also focused on understanding the structural and mechanistic aspects of related compounds. Pippel et al. (2010) synthesized a hydroxyproline-based H(3) receptor antagonist, providing insights into the structural dynamics of such compounds (Pippel, Young, Letavic, Ly, Naderi, Soyode-Johnson, Stocking, Carruthers, & Mani, 2010).
properties
IUPAC Name |
1-cyclobutyl-4-(4-fluoro-2-methylphenyl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2S/c1-13-12-14(17)6-7-16(13)22(20,21)19-9-3-8-18(10-11-19)15-4-2-5-15/h6-7,12,15H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPQKCXSKVHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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